

Leucettinib-92: A Technical Guide to its Impact on Cell Cycle Regulation

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Compound of Interest		
Compound Name:	Leucettinib-92	
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This technical guide provides an in-depth analysis of the mechanism of action of **Leucettinib-92**, a potent kinase inhibitor, with a specific focus on its role in cell cycle regulation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in oncology and related fields.

Core Mechanism of Action: Inhibition of DYRK and CLK Kinases

Leucettinib-92 is a member of the Leucettine family of compounds, which are potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families. The primary target of **Leucettinib-92** is DYRK1A, a kinase known to play a significant role in the regulation of cell cycle progression.[1][2] By inhibiting DYRK1A, **Leucettinib-92** disrupts the phosphorylation of key downstream substrates that are essential for the transition between cell cycle phases.

Kinase Inhibition Profile

Leucettinib-92 exhibits a multi-targeted kinase inhibition profile with high potency against several members of the DYRK and CLK families. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.



Kinase Target	IC50 (nM)
DYRK1A	124
DYRK1B	204
DYRK2	160
DYRK3	1000
DYRK4	520
CLK1	147
CLK2	39
CLK3	800
CLK4	5.2
GSK3β	2780

Impact on Cell Cycle Progression

Leucettinib-92 and related Leucettine compounds have been demonstrated to alter the distribution of cells within the cell cycle, primarily inducing a shift in cell populations. Experimental evidence from studies on MIN6 cells, a mouse pancreatic beta-cell line, reveals a significant impact on cell cycle phases upon treatment with Leucettinibs.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of MIN6 cells treated with Leucettinib compounds for 24 hours revealed a notable change in the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The data indicates that inhibition of DYRK1A by Leucettinibs leads to an accumulation of cells in the G2/M phase.[4]



Treatment (5 μM)	% of Cells in G0/G1	% of Cells in S Phase	% of Cells in G2/M Phase
Control (Vehicle)	75.3	14.5	10.2
Leucettinib L41	42.1	13.2	44.7
Leucettinib-92	55.6	18.9	25.5

Data is derived from a study on Leucettines in MIN6 cells and is representative of the class effect.[3]

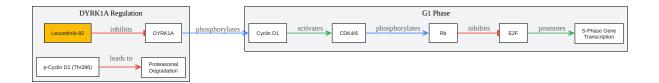
Molecular Mechanisms: Targeting the Cyclin D1 Pathway

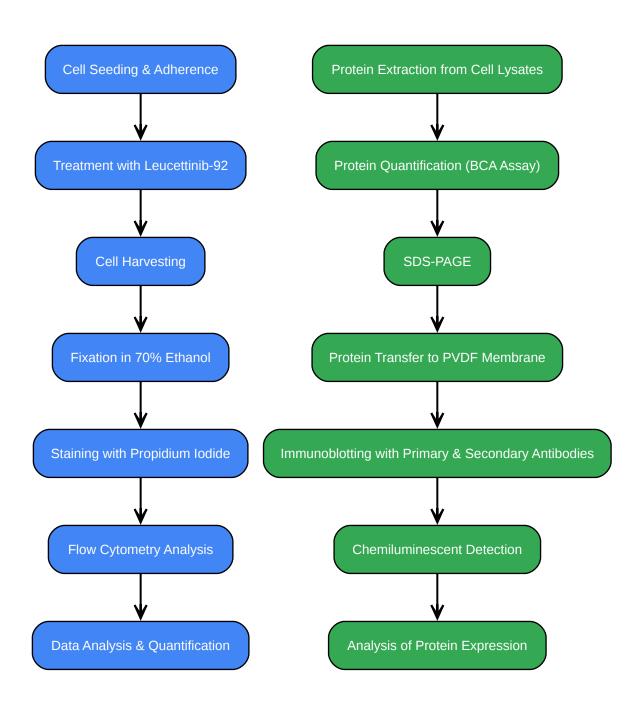
A key mechanism through which **Leucettinib-92** influences the cell cycle is by inhibiting the DYRK1A-mediated phosphorylation of Cyclin D1. Cyclin D1 is a critical regulator of the G1 to S phase transition. Its phosphorylation at threonine 286 (Thr286) by kinases such as DYRK1A targets it for proteasomal degradation. By inhibiting this phosphorylation, **Leucettinib-92** can lead to the stabilization and accumulation of Cyclin D1, thereby affecting cell cycle progression.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which **Leucettinib-92** impacts the Cyclin D1-Rb-E2F axis, a critical checkpoint in G1 phase progression.









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